Cas no 2322830-97-5 (4-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)butanoic acid)

4-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)butanoic acid 化学的及び物理的性質
名前と識別子
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- EN300-25963278
- 2322830-97-5
- 4-{[(benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)butanoic acid
- 4-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)butanoic acid
-
- MDL: MFCD30535479
- インチ: 1S/C18H18FNO4/c19-16-8-6-14(7-9-16)15(10-17(21)22)11-20-18(23)24-12-13-4-2-1-3-5-13/h1-9,15H,10-12H2,(H,20,23)(H,21,22)
- InChIKey: LDZNHJDREIUJSM-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C(CC(=O)O)CNC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 331.12198622g/mol
- どういたいしつりょう: 331.12198622g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 8
- 複雑さ: 404
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
4-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25963278-0.25g |
4-{[(benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)butanoic acid |
2322830-97-5 | 95% | 0.25g |
$498.0 | 2024-06-18 | |
Enamine | EN300-25963278-0.5g |
4-{[(benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)butanoic acid |
2322830-97-5 | 95% | 0.5g |
$520.0 | 2024-06-18 | |
Enamine | EN300-25963278-0.05g |
4-{[(benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)butanoic acid |
2322830-97-5 | 95% | 0.05g |
$455.0 | 2024-06-18 | |
Enamine | EN300-25963278-10.0g |
4-{[(benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)butanoic acid |
2322830-97-5 | 95% | 10.0g |
$2331.0 | 2024-06-18 | |
Enamine | EN300-25963278-1.0g |
4-{[(benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)butanoic acid |
2322830-97-5 | 95% | 1.0g |
$541.0 | 2024-06-18 | |
Enamine | EN300-25963278-10g |
4-{[(benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)butanoic acid |
2322830-97-5 | 10g |
$2331.0 | 2023-09-14 | ||
Enamine | EN300-25963278-5g |
4-{[(benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)butanoic acid |
2322830-97-5 | 5g |
$1572.0 | 2023-09-14 | ||
Enamine | EN300-25963278-5.0g |
4-{[(benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)butanoic acid |
2322830-97-5 | 95% | 5.0g |
$1572.0 | 2024-06-18 | |
Enamine | EN300-25963278-2.5g |
4-{[(benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)butanoic acid |
2322830-97-5 | 95% | 2.5g |
$1063.0 | 2024-06-18 | |
Enamine | EN300-25963278-0.1g |
4-{[(benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)butanoic acid |
2322830-97-5 | 95% | 0.1g |
$476.0 | 2024-06-18 |
4-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)butanoic acid 関連文献
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1. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
4-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)butanoic acidに関する追加情報
Comprehensive Overview of 4-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)butanoic acid (CAS No. 2322830-97-5)
4-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)butanoic acid (CAS No. 2322830-97-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often abbreviated for convenience, features a unique molecular structure combining a benzyloxycarbonyl (Cbz) protecting group, a 4-fluorophenyl moiety, and a butanoic acid backbone. Its structural complexity makes it a valuable intermediate in the synthesis of peptides, enzyme inhibitors, and other bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological pathways.
The compound’s CAS No. 2322830-97-5 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Its benzyloxycarbonylamino group is a hallmark of peptide chemistry, widely used to protect amines during synthetic processes. Meanwhile, the 4-fluorophenyl substituent enhances the molecule’s lipophilicity and metabolic stability, traits highly sought after in medicinal chemistry. These attributes align with current trends in small-molecule drug development, where researchers prioritize compounds with improved bioavailability and target specificity.
In recent years, the demand for fluorinated organic compounds like 4-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)butanoic acid has surged, driven by their prevalence in FDA-approved drugs. Fluorination is a key strategy in modern drug design, as it often enhances binding affinity and reduces off-target effects. This compound’s 4-fluorophenyl group exemplifies this trend, making it a subject of interest in structure-activity relationship (SAR) studies. Additionally, its butanoic acid segment offers versatility for further derivatization, enabling the creation of prodrugs or conjugates.
From a synthetic perspective, CAS No. 2322830-97-5 is often employed in solid-phase peptide synthesis (SPPS) and solution-phase reactions. The Cbz group can be selectively removed under mild hydrogenolysis conditions, making it compatible with sensitive substrates. This flexibility is crucial for researchers exploring peptide-based therapeutics, a rapidly growing field due to the rise of biologics and personalized medicine. Questions like "How to optimize Cbz deprotection in peptide synthesis?" or "What are the applications of fluorinated amino acid derivatives?" frequently appear in academic forums, reflecting the compound’s relevance.
Beyond pharmaceuticals, 4-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)butanoic acid has potential in bioconjugation and probe design for diagnostic imaging. Its fluorine atom could facilitate 19F-NMR studies, a technique gaining traction in metabolomics and protein dynamics. Moreover, the compound’s carboxylic acid functionality allows for easy coupling to biomolecules, addressing the need for multifunctional linkers in biotech applications. These features resonate with search trends such as "fluorine in MRI contrast agents" or "Cbz-protected amino acids in bioconjugation."
Quality control and analytical characterization of CAS No. 2322830-97-5 are paramount for ensuring reproducibility in research. Techniques like HPLC, mass spectrometry, and NMR are routinely used to verify purity and structure. As the pharmaceutical industry shifts toward high-throughput screening, reliable access to well-characterized intermediates like this compound becomes indispensable. Searches for "HPLC methods for fluorinated compounds" or "NMR analysis of Cbz-protected acids" underscore this demand.
In summary, 4-{(benzyloxy)carbonylamino}-3-(4-fluorophenyl)butanoic acid (CAS No. 2322830-97-5) exemplifies the intersection of peptide chemistry, fluorine medicinal chemistry, and bioconjugation technology. Its multifaceted applications and alignment with cutting-edge research trends make it a compound of enduring interest. Whether in drug discovery, diagnostic tools, or chemical biology, its utility continues to expand, answering the evolving needs of science and medicine.
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